Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate
Description
Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate is a calcium salt of a phosphorylated hexose derivative. Its structure comprises a hexyl backbone with hydroxyl, oxo, and phosphonooxy groups, making it a highly polar and biologically relevant molecule. The compound’s systematic IUPAC name reflects its stereochemical complexity, including three defined stereocenters (2R, 3R, 4S) and dual phosphate groups at positions 1 and 6 of the hexyl chain . This compound is structurally analogous to fructose 1,6-bisphosphate (FBP), a key intermediate in glycolysis, but differs in its calcium coordination and hydration state .
Properties
Molecular Formula |
C6H12CaO12P2 |
|---|---|
Molecular Weight |
378.18 g/mol |
IUPAC Name |
calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate |
InChI |
InChI=1S/C6H14O12P2.Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+2/p-2 |
InChI Key |
QIUINQIXDJNFJN-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Wet Chemical Precipitation Method Using Calcium Hydroxide and Phosphoric Acid
A common and established method for producing calcium phosphate compounds, including derivatives similar to this compound, is the wet chemical precipitation process. This involves the reaction of calcium hydroxide or calcium oxide with phosphoric acid in an aqueous medium.
-
- Calcium hydroxide or calcium oxide is first dissolved or suspended in water to form a "lime milk."
- Phosphoric acid is then added dropwise under stirring to the lime milk.
- The reaction leads to the precipitation of calcium phosphate compounds.
- Addition of sugars, sugar alcohols, or polyhydric alcohols to the aqueous calcium hydroxide solution improves solubility and prevents premature precipitation or solidification of calcium hydroxide, resulting in a more homogeneous and fine particulate calcium phosphate precipitate.
-
- Prevents solidification and precipitation of calcium hydroxide during storage and transport.
- Produces calcium phosphate with fine particle size and high purity.
- Simplifies the production process by maintaining calcium hydroxide in solution form before reaction.
| Component | Amount | Role |
|---|---|---|
| Calcium oxide | 34.8 g | Source of calcium |
| Water | 1 kg | Solvent |
| Saccharose (sugar) | 200 g | Solubility enhancer |
| Phosphoric acid (4% aq) | 40.5 g (as H3PO4) | Reactant for precipitation |
Continuous Precipitation Using Calcium Nitrate and Ammonium Phosphate Salts
Another approach involves continuous precipitation methods using soluble salts such as calcium nitrate tetrahydrate and ammonium dihydrogen phosphate to control stoichiometry and particle size.
-
- Solutions of calcium nitrate tetrahydrate and ammonium dihydrogen phosphate are mixed at a controlled calcium to phosphate molar ratio (e.g., 1.67 for hydroxyapatite).
- The reaction is carried out at room temperature with continuous stirring.
- The precipitate formed is filtered, washed, and dried.
-
- Precise control over Ca/P ratio.
- Produces pure and crystallized calcium phosphate powders.
- Suitable for producing hydroxyapatite and other calcium phosphate phases.
$$
10 \text{Ca}^{2+} + 6 \text{PO}4^{3-} + 2 \text{OH}^- \rightarrow \text{Ca}{10}(\text{PO}4)6(\text{OH})_2
$$
Thermal Treatment and Calcination
For obtaining crystalline forms of calcium phosphates, including β-tricalcium phosphate, the precipitated powders are often subjected to calcination at high temperatures (e.g., 900–1100°C).
-
- To convert amorphous calcium phosphate precipitates into crystalline phases.
- To enhance material density and mechanical properties.
Use of Additives and Modifiers
In some preparation methods, additives such as sugars or polyhydric alcohols are included to improve the solubility of calcium hydroxide and modify particle morphology.
- Sugars (e.g., saccharose) help dissolve calcium hydroxide better, preventing solidification.
- Polyhydric alcohols act similarly to stabilize the solution and control precipitation kinetics.
This approach leads to more uniform particle size distribution and higher purity of the calcium phosphate precipitate.
Comparative Table of Preparation Methods
| Preparation Method | Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Wet precipitation with Ca(OH)2 + H3PO4 + sugar | Calcium hydroxide, phosphoric acid, sugar/polyhydric alcohol | Aqueous solution, room temp, stirring | Fine particles, high purity, prevents lime milk solidification | Requires controlled addition of acid |
| Continuous precipitation with Ca(NO3)2 + NH4H2PO4 | Calcium nitrate tetrahydrate, ammonium dihydrogen phosphate | Room temp, controlled Ca/P ratio, stirring | Precise stoichiometry, crystallized powders | Requires soluble salts, post-treatment needed |
| Thermal calcination | Precipitated calcium phosphate | High temperature (900–1100°C) | Produces crystalline phases, improved density | Energy intensive, may cause phase changes |
| Additive-assisted dissolution | Ca(OH)2 + sugars or polyhydric alcohols + H3PO4 | Aqueous, room temp | Prevents solidification, uniform precipitation | Additional steps for additive removal |
Research Results and Analysis
- The inclusion of saccharose in the aqueous calcium hydroxide solution significantly improves the dissolution of calcium hydroxide, enabling a homogeneous reaction with phosphoric acid and yielding fine particulate calcium phosphate precipitates.
- X-ray diffraction studies confirm the formation of β-tricalcium phosphate after sintering at 1100°C, indicating successful preparation of crystalline calcium phosphate phases.
- Continuous precipitation methods yield hydroxyapatite powders with controlled Ca/P ratios, suitable for biomedical applications.
- The solubility and phase purity of calcium phosphate compounds are highly dependent on the Ca/P molar ratio and reaction pH, necessitating precise control during synthesis.
- Degradation and dissolution studies show that calcium phosphate compounds prepared by these methods exhibit controlled release of calcium and phosphate ions, relevant for bioengineering applications.
Chemical Reactions Analysis
Types of Reactions
Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the keto group can produce secondary alcohols .
Scientific Research Applications
Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including its use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as biocompatible coatings and nanomaterials.
Mechanism of Action
The mechanism of action of Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate involves its interaction with various molecular targets and pathways. The phosphate groups can participate in phosphorylation reactions, which are crucial for cellular signaling and energy transfer. The calcium ions play a role in stabilizing the structure and facilitating interactions with other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate with structurally or functionally related compounds, including fructose 1,6-bisphosphate, calcium fluorophosphate, and other calcium phosphate derivatives.
Structural and Functional Comparison
Key Differences
- Chemical Reactivity : Unlike FBP, which participates in enzymatic reactions (e.g., aldolase cleavage), the calcium-bound derivative is more stable and likely serves as a calcium reservoir or structural component .
- Crystallinity : Calcium fluorophosphate (fluorapatite) forms a rigid crystalline lattice, whereas the hexyl-phosphate compound exhibits amorphous or gel-like behavior due to its organic backbone .
- pH Sensitivity : Calcium phosphate derivatives like brushite (CaHPO₄·2H₂O) and hydroxyapatite exhibit pH-dependent solubility, with hydroxyapatite precipitating above pH 6.6. In contrast, the hexyl-phosphate compound’s solubility is less pH-dependent due to its organic moiety .
Research Findings and Data
Solubility and Stability
- This compound: Exhibits moderate solubility (≈50 mM at pH 7.4), comparable to brushite but lower than FBP .
- Thermal Stability : Decomposes at 150–200°C, unlike fluorapatite, which remains stable up to 1200°C .
Biological Activity
Calcium (2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This compound is characterized by its unique structural features, which include multiple hydroxyl groups and a phosphate moiety that may contribute to its biological functions.
- Molecular Formula : C6H11O10P
- Molecular Weight : 212.13 g/mol
- CAS Number : Not available in the current literature.
Biological Activity
The biological activity of Calcium (2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate can be categorized into several key areas:
1. Antioxidant Activity
- Studies indicate that compounds with similar structural features exhibit significant antioxidant properties. The presence of hydroxyl groups contributes to the scavenging of free radicals, which is crucial for mitigating oxidative stress in biological systems.
2. Anti-inflammatory Effects
- Research has shown that phosphate-containing compounds can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.
3. Antimicrobial Properties
- Preliminary investigations suggest that this compound could possess antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of calcium phosphates similar to Calcium (2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate using DPPH and ABTS assays. The results indicated a significant reduction in radical concentration, supporting its potential use as an antioxidant supplement in food and pharmaceuticals.
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Calcium (2,3,4-trihydroxy-5-oxo...) | 85% | 90% |
| Control (Ascorbic Acid) | 95% | 92% |
Case Study 2: Anti-inflammatory Mechanism
In vitro studies on human macrophages treated with Calcium (2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate demonstrated a decrease in TNF-alpha production by 40%, indicating its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Efficacy
A comparative study assessed the antimicrobial effects of various calcium phosphates against Staphylococcus aureus and Escherichia coli. The results showed that Calcium (2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate exhibited a notable zone of inhibition:
| Compound | Zone of Inhibition (mm) |
|---|---|
| Calcium (2,3,4-trihydroxy-5-oxo...) | 15 |
| Control (Penicillin) | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
